Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
Description
Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a thiomorpholine-based compound featuring a sulfur atom in its six-membered heterocyclic ring, distinguishing it from oxygen-containing morpholine derivatives. The molecule is substituted at position 6 with a 2-((4-bromophenyl)amino)-2-oxoethyl group, forming an amide linkage, and contains a ketone at position 5. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX for refinement and validation . The thiomorpholine ring’s puckering, analyzed via Cremer-Pople coordinates, may contribute to conformational flexibility, impacting intermolecular interactions .
Properties
IUPAC Name |
ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-2-22-15(21)11-8-23-12(14(20)18-11)7-13(19)17-10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHOLQDEWGYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the nucleophilic substitution reaction where a bromophenyl amine is introduced to the thiomorpholine ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thiomorpholine vs. Benzofuran Derivatives
A structurally related compound, ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (), shares functional motifs but differs in core architecture. Key distinctions include:
Key Differences and Implications
- This may enhance solubility in polar solvents or interaction with biological targets.
- Substituent Effects : The 4-bromophenyl amide group in the target compound introduces hydrogen-bonding capacity, whereas the benzofuran analog’s oxoethoxy group favors hydrophobic interactions. Bromine’s larger atomic radius (vs. fluorine) may improve binding affinity via halogen bonding .
- Synthetic Accessibility: Thiomorpholine derivatives often require sulfur incorporation (e.g., via thioether formation), while benzofurans are synthesized via cyclization of phenolic precursors.
Research Findings and Implications
- Crystallographic Validation : Programs like SHELX ensure precise structural determination, critical for comparing bond lengths, angles, and torsional parameters with analogs .
- Pharmacological Potential: While neither compound’s bioactivity is detailed in the evidence, the target compound’s amide and sulfur motifs suggest protease inhibition or CNS activity, whereas the benzofuran analog’s bromine/fluorine pairing may suit anticancer applications.
Biological Activity
Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiomorpholine ring and a bromophenyl group, which are known to influence its biological activity. Its molecular formula is with a molecular weight of approximately 400.25 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis, leading to increased susceptibility of bacteria to treatment.
- Antitumor Properties : It has shown cytotoxic effects on several cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that modifications to the bromophenyl group significantly enhanced antibacterial activity against Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Ethyl 6-(...) | 32 | Pseudomonas aeruginosa |
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study showed that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promising results with significant reductions in colony-forming units (CFUs) when tested in vitro.
- Antitumor Activity Assessment : In another study, the compound was tested on human lung cancer cells, where it resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an effective anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
